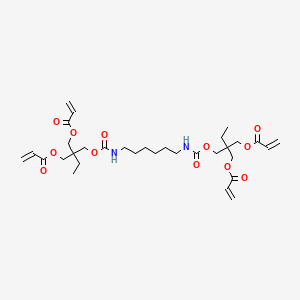
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple functional groups, including acrylate and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,2-bis(((1-oxoallyl)oxy)methyl)butanol, which is then reacted with hexamethylene diisocyanate to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the management of hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo free-radical polymerization to form cross-linked polymer networks.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like azobisisobutyronitrile for polymerization, acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amines, alcohols, and substituted acrylates. These products have diverse applications in materials science, pharmaceuticals, and coatings.
Scientific Research Applications
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Applied in the formulation of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, leading to the formation of three-dimensional polymer networks. The carbamate groups contribute to the compound’s reactivity and ability to form stable linkages with other molecules. These properties make it suitable for applications requiring durable and resilient materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of the complex carbamate functionality.
Dipentaerythritol hexaacrylate: Contains multiple acrylate groups and is used in similar applications but lacks the specific reactivity of the carbamate groups.
Uniqueness
The uniqueness of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate lies in its combination of acrylate and carbamate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over polymerization and cross-linking processes.
Properties
CAS No. |
42404-52-4 |
|---|---|
Molecular Formula |
C32H48N2O12 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
[2-[6-[2,2-bis(prop-2-enoyloxymethyl)butoxycarbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C32H48N2O12/c1-7-25(35)41-19-31(11-5,20-42-26(36)8-2)23-45-29(39)33-17-15-13-14-16-18-34-30(40)46-24-32(12-6,21-43-27(37)9-3)22-44-28(38)10-4/h7-10H,1-4,11-24H2,5-6H3,(H,33,39)(H,34,40) |
InChI Key |
IOQMTDVZELDPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CC)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


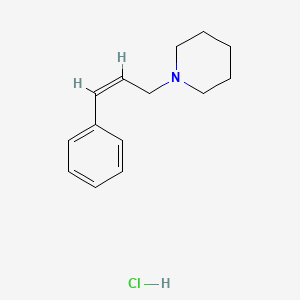
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
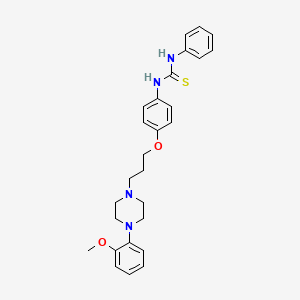
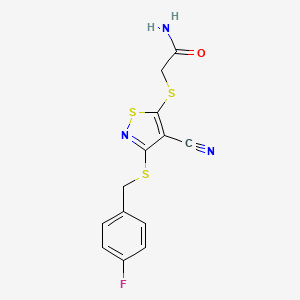
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
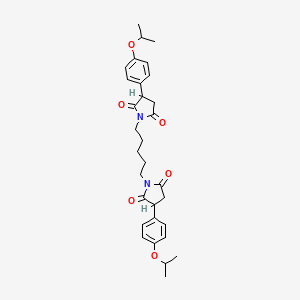
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
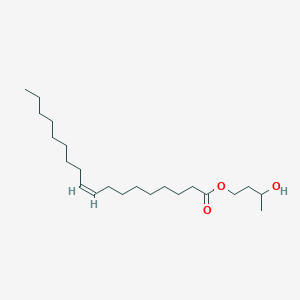
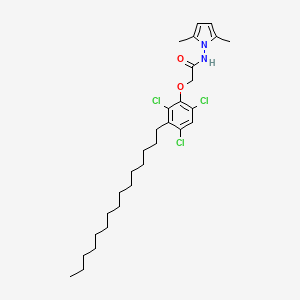
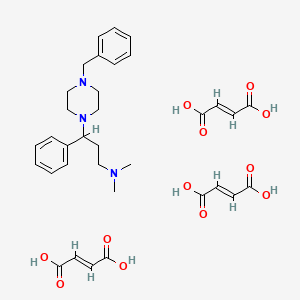

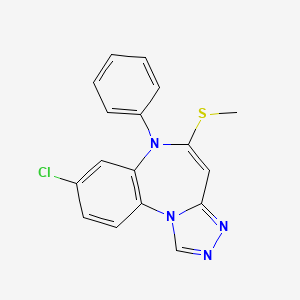
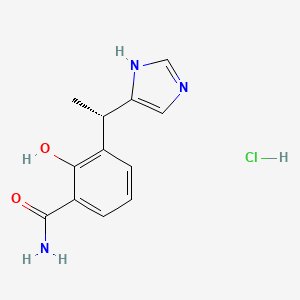
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
